2-(4-(4-((3-Chloro-4-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol 2-(4-(4-((3-Chloro-4-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 946290-72-8
VCID: VC6338203
InChI: InChI=1S/C19H22ClN7O/c1-13-2-3-14(12-15(13)20)23-18-16-17(22-5-4-21-16)24-19(25-18)27-8-6-26(7-9-27)10-11-28/h2-5,12,28H,6-11H2,1H3,(H,22,23,24,25)
SMILES: CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CCO)Cl
Molecular Formula: C19H22ClN7O
Molecular Weight: 399.88

2-(4-(4-((3-Chloro-4-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol

CAS No.: 946290-72-8

Cat. No.: VC6338203

Molecular Formula: C19H22ClN7O

Molecular Weight: 399.88

* For research use only. Not for human or veterinary use.

2-(4-(4-((3-Chloro-4-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol - 946290-72-8

Specification

CAS No. 946290-72-8
Molecular Formula C19H22ClN7O
Molecular Weight 399.88
IUPAC Name 2-[4-[4-(3-chloro-4-methylanilino)pteridin-2-yl]piperazin-1-yl]ethanol
Standard InChI InChI=1S/C19H22ClN7O/c1-13-2-3-14(12-15(13)20)23-18-16-17(22-5-4-21-16)24-19(25-18)27-8-6-26(7-9-27)10-11-28/h2-5,12,28H,6-11H2,1H3,(H,22,23,24,25)
Standard InChI Key SVXWAGBXVOUGCO-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CCO)Cl

Introduction

Structural Characteristics and Nomenclature

2-(4-(4-((3-Chloro-4-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol is a heterocyclic compound featuring a pteridine core substituted with a piperazine-ethanol moiety and a 3-chloro-4-methylanilino group. The IUPAC name systematically describes its structure:

  • Pteridin-2-yl: A bicyclic aromatic system comprising pyrimidine and pyrazine rings.

  • 4-((3-Chloro-4-methylphenyl)amino): At position 4 of the pteridine, an amino group links to a 3-chloro-4-methylphenyl substituent.

  • 4-(piperazin-1-yl): A piperazine ring attached at position 2 of the pteridine.

  • 2-ethanol: A hydroxyethyl group bonded to the piperazine nitrogen .

Comparative Structural Analysis

Structurally analogous compounds from the literature highlight key features:

CompoundCore StructureSubstituentsMolecular Weight (g/mol)
Target CompoundPteridine3-Chloro-4-methylphenyl, piperazine-ethanol~425 (estimated)
N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine Pteridine3-Chloro-4-methylphenyl, ethylpiperazine383.9
2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol PyrimidineChloropyrimidine, piperazine-ethanol256.73

The ethanol-piperazine group enhances solubility compared to alkylpiperazine variants , while the chloro-methylphenyl moiety may influence steric and electronic interactions in biological systems .

Synthesis and Physicochemical Properties

Synthetic Pathways

While no direct synthesis data exists for this compound, plausible routes involve:

  • Pteridine Functionalization: Introducing the 3-chloro-4-methylanilino group at position 4 via nucleophilic aromatic substitution .

  • Piperazine-Ethanol Coupling: Reacting 2-chloro-pteridine with 1-(2-hydroxyethyl)piperazine under basic conditions .

  • Purification: Chromatographic methods to isolate the product, as seen in analogous piperazine-pteridine syntheses .

Physicochemical Profile

  • Molecular Formula: Estimated as C19H22ClN7OC_{19}H_{22}ClN_7O.

  • Molecular Weight: ~425 g/mol (calculated based on analogs ).

  • Solubility: Moderate aqueous solubility due to the ethanol group, contrasting with purely aromatic pteridines .

  • logP: Predicted ~2.5 (hydrophobic chloro-methylphenyl vs. hydrophilic piperazine-ethanol) .

Future Research Directions

  • Synthetic Optimization: Develop efficient routes to reduce byproducts.

  • Biological Screening: Test against kinase panels and microbial strains.

  • ADMET Studies: Evaluate absorption, distribution, and toxicity in preclinical models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator